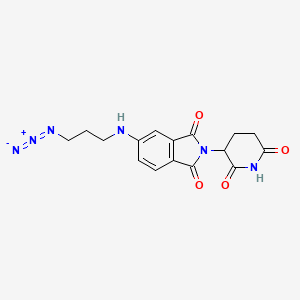

Pomalidomide-5'-C3-azide

Description

Overview of Targeted Protein Degradation (TPD) Modalities

Targeted Protein Degradation (TPD) represents a revolutionary therapeutic approach that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. pharmafeatures.comacs.orgresearchgate.net Unlike traditional inhibitors that merely block a protein's function, TPD strategies lead to the complete removal of the target protein. wikipedia.org The primary mechanism leveraged by most TPD technologies is the ubiquitin-proteasome system (UPS), the major pathway for the degradation of most cellular proteins.

The UPS involves a three-step enzymatic cascade:

Ubiquitin Activation: An E1 activating enzyme activates a small protein called ubiquitin in an ATP-dependent manner.

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

Ubiquitin Ligation: An E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a specific substrate protein. musechem.com

The attachment of a polyubiquitin (B1169507) chain to the target protein marks it for recognition and subsequent degradation by the 26S proteasome. wikipedia.org TPD technologies essentially co-opt this natural process. nih.gov Several TPD strategies have been developed, including molecular glues, degradation tags (dTAGs), and Proteolysis-Targeting Chimeras (PROTACs). pharmafeatures.com These approaches offer the potential to target a wide range of proteins, including those lacking active sites for conventional inhibitors, thereby significantly expanding the druggable proteome. researchgate.netnih.gov

The Emergence of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

Proteolysis-Targeting Chimeras (PROTACs) are a prominent class of TPD molecules that have gained significant traction in both academic and industrial research. sigmaaldrich.comnih.govtandfonline.com PROTACs are heterobifunctional molecules, meaning they consist of two distinct domains connected by a chemical linker. wikipedia.orgfrontiersin.orgfrontiersin.org

The three key components of a PROTAC are:

A "warhead" or ligand that specifically binds to the protein of interest (POI), the target for degradation. broadpharm.com

An E3 ligase-recruiting ligand that engages an E3 ubiquitin ligase. sigmaaldrich.comnih.gov

A linker that covalently connects the warhead and the E3 ligase ligand. precisepeg.comnih.gov

By simultaneously binding to both the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex. frontiersin.org This proximity-induced event brings the E3 ligase close to the POI, facilitating the transfer of ubiquitin to the target protein. wikipedia.org The subsequent polyubiquitination marks the POI for degradation by the proteasome. wikipedia.org A key advantage of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually degraded itself, allowing for prolonged pharmacodynamic effects at potentially lower concentrations. wikipedia.orgnih.gov The modular nature of PROTACs allows for systematic optimization of their components to achieve desired potency and selectivity. nih.gov

Positioning Pomalidomide-5'-C3-azide within E3 Ligase Ligand-Linker Conjugate Design

The effectiveness of a PROTAC is highly dependent on the choice of its constituent parts, particularly the E3 ligase ligand and the linker. While over 600 E3 ligases are known in humans, only a handful have been successfully hijacked for PROTAC technology, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used. frontiersin.orgnih.gov

Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase. medchemexpress.comrndsystems.comnih.gov It is a derivative of thalidomide (B1683933) and belongs to a class of compounds known as immunomodulatory drugs (IMiDs). nih.gov The ability of pomalidomide to recruit CRBN has made it a valuable component in the design of a vast number of PROTACs. tandfonline.comfrontiersin.org

This is where This compound comes into play. This compound is not a complete PROTAC itself, but rather a crucial E3 ligase ligand-linker conjugate building block . tenovapharma.com It consists of the pomalidomide core, which serves as the CRBN-recruiting element, attached to a short three-carbon (C3) linker that is terminated with an azide (B81097) (-N3) functional group. tenovapharma.com

The significance of the azide group is paramount in the context of PROTAC synthesis. The azide functionality is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). precisepeg.comnih.gov These reactions are highly efficient and specific, allowing for the straightforward and robust connection of the pomalidomide-linker-azide fragment to a warhead that has been functionalized with a corresponding alkyne or strained alkyne group. nih.gov This modular approach greatly accelerates the synthesis of PROTAC libraries with diverse warheads, facilitating the rapid exploration of structure-activity relationships to identify potent and selective degraders. nih.govrsc.org Therefore, this compound represents a synthetically versatile and strategically important tool for the development of novel CRBN-based PROTACs.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 138695365 | nih.gov |

| Molecular Formula | C16H16N6O4 | nih.govnih.gov |

| Molecular Weight | 356.34 g/mol | tenovapharma.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H16N6O4 |

|---|---|

Molecular Weight |

356.34 g/mol |

IUPAC Name |

5-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C16H16N6O4/c17-21-19-7-1-6-18-9-2-3-10-11(8-9)16(26)22(15(10)25)12-4-5-13(23)20-14(12)24/h2-3,8,12,18H,1,4-7H2,(H,20,23,24) |

InChI Key |

PUOCTPUQMGUGQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN=[N+]=[N-] |

Origin of Product |

United States |

Structural Elucidation and Design Principles of Pomalidomide 5 C3 Azide Within Protac Constructs

The Pomalidomide (B1683931) Moiety: Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment

The pomalidomide component of the molecule serves as the crucial E3 ubiquitin ligase-recruiting ligand. nih.govnih.gov Pomalidomide is a derivative of thalidomide (B1683933) and is known to bind specifically to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.govrndsystems.com This interaction is fundamental to the mechanism of action of PROTACs that utilize this particular E3 ligase.

By binding to CRBN, the pomalidomide moiety effectively "hijacks" the E3 ligase machinery. researchgate.net Once the PROTAC molecule simultaneously binds to both the target protein of interest (POI) and CRBN, it forms a ternary complex. nih.govbiorxiv.org This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery. The immunomodulatory drugs (IMiDs), including pomalidomide, have been effectively repurposed for the creation of bifunctional PROTACs to target a variety of proteins for degradation via the CRBN E3 ligase pathway. nih.gov

Linker Engineering: Rational Design of the -C3-azide Spacer

The linker connecting the pomalidomide moiety to the warhead (the part of the PROTAC that binds the target protein) is not merely a passive spacer. Its composition, length, and flexibility are critical determinants of the PROTAC's efficacy. nih.govnih.govcomputabio.com In Pomalidomide-5'-C3-azide, the "-C3-azide" linker has been rationally designed to optimize the formation and stability of the ternary complex and to provide a versatile chemical handle for synthesis.

Significance of Linker Length and Flexibility in Ternary Complex Formation

The length of the linker profoundly influences the ability of the PROTAC to induce a productive ternary complex. nih.govarxiv.orgrsc.org An optimal linker length allows for the necessary spatial arrangement between the E3 ligase and the target protein, facilitating efficient ubiquitination. nih.gov If the linker is too short, steric hindrance may prevent the formation of a stable ternary complex. arxiv.org Conversely, a linker that is too long might lead to unproductive binding geometries or increased flexibility that does not favor a stable complex. arxiv.org

The three-carbon (-C3-) chain in this compound provides a degree of flexibility and a defined spatial separation between the pomalidomide and the azide (B81097) group. This specific length is often a result of empirical optimization, where libraries of PROTACs with varying linker lengths are synthesized and tested to identify the most potent degrader for a specific target. nih.gov The flexibility of the linker can also play a role in allowing the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the surfaces of both the E3 ligase and the target protein. arxiv.org

The Azide Functionality: A Versatile Handle for Bioconjugation via Click Chemistry

The terminal azide group (-N3) is a key feature of this compound, rendering it a highly versatile building block for PROTAC synthesis. nih.govrsc.org The azide group is a key participant in "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.govinterchim.com

Specifically, the azide can readily react with an alkyne-functionalized warhead via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.org These reactions are highly reliable and produce a stable triazole ring, effectively ligating the pomalidomide-linker moiety to the target-binding ligand. nih.gov This modular approach allows for the rapid synthesis of PROTAC libraries with diverse warheads, facilitating the efficient exploration of structure-activity relationships and the optimization of degrader potency. nih.govnih.gov The use of click chemistry streamlines the synthetic process, making it a powerful tool for the development of novel PROTAC-based therapeutics. rsc.org

Compound Information Table

| Compound Name | Role in PROTACs | Key Functional Groups |

| Pomalidomide | E3 Ligase Ligand | Phthalimide (B116566), Glutarimide (B196013) |

| This compound | PROTAC Building Block | Pomalidomide, C3 Linker, Azide |

| Thalidomide | Pomalidomide Precursor | Phthalimide, Glutarimide |

Synthetic Methodologies for Pomalidomide 5 C3 Azide and Its Derivatives

Chemical Synthesis Pathways to Pomalidomide-Based Azide (B81097) Conjugates

The creation of pomalidomide-based azide conjugates, such as Pomalidomide-5'-C3-azide, is a foundational step in the synthesis of many PROTACs. These synthetic routes are designed to be efficient and amenable to the production of diverse compound libraries.

Strategies for Direct Derivatization of Pomalidomide (B1683931)

The derivatization of pomalidomide is most commonly achieved at the C4 or C5 position of the phthalimide (B116566) ring. nih.gov One of the prevalent methods for creating pomalidomide derivatives is through the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide. nih.govrsc.org This approach allows for the selective introduction of various linkers. Another strategy involves the acylation of the aromatic amine on pomalidomide, though this can increase the polar surface area of the resulting molecule. nih.gov Alkylation of pomalidomide with alkyl halides presents a further synthetic route. rsc.orgresearchgate.net

For the specific synthesis of azide-containing derivatives, a common precursor is 4-fluorothalidomide, which can be reacted with an appropriate amine-containing linker. nih.govrsc.org For instance, reacting 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) with a linker such as 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) yields the corresponding azide-functionalized pomalidomide derivative. nih.gov

Optimization of Reaction Conditions for Conjugate Formation

The efficiency of pomalidomide conjugate formation is highly dependent on the reaction conditions. Key factors that are often optimized include solvent choice, temperature, and the nature of the amine nucleophile. nih.govrsc.org While DMF is a common solvent for the SNAr reaction with 4-fluorothalidomide, it can sometimes lead to the formation of byproducts, hindering purification and lowering yields. rsc.org Research has shown that dimethyl sulfoxide (B87167) (DMSO) can be a more effective solvent. nih.govrsc.org

Temperature also plays a crucial role. A systematic optimization of the reaction temperature, often ranging from 30–130 °C, can significantly improve yields. nih.govrsc.org It has been observed that secondary amines generally provide higher yields than primary amines in these conjugation reactions. nih.govrsc.org For example, a study demonstrated that while the reaction of glycine (B1666218) with 4-fluorothalidomide resulted in a low yield (13%), its t-butyl ester derivative gave a much-improved yield of 53%. rsc.org Furthermore, microwave-assisted synthesis has been explored as a method to accelerate the synthesis of pomalidomide building blocks, achieving high yields in a significantly shorter time compared to conventional heating. rsc.org

Integration into PROTAC Synthesis: Click Chemistry Applications

This compound and similar azide derivatives are invaluable reagents for the assembly of PROTACs due to their compatibility with "click chemistry" reactions. These reactions are highly efficient, selective, and biocompatible, making them ideal for conjugating the pomalidomide moiety to a target protein ligand. medchemexpress.commedchemexpress.comsigmaaldrich.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Assembly

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry reaction for PROTAC synthesis. rsc.orgresearchgate.netorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an azide to form a stable 1,2,3-triazole ring. sigmaaldrich.comnih.gov In the context of PROTACs, this compound can be reacted with a target protein ligand that has been functionalized with a terminal alkyne. medchemexpress.commedchemexpress.commedchemexpress.com

The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. nih.gov The use of ligands like Tris-(benzyltriazolylmethyl)amine (TBTA) can stabilize the copper(I) oxidation state and improve reaction efficiency. genelink.com This method has been successfully used to synthesize a variety of PROTACs, including those targeting BRD4 and EGFR. nih.govrsc.org For example, a JQ1-pomalidomide conjugate was synthesized in a 67% yield via a telescoped SNAr and CuAAC reaction sequence. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |

| Pomalidomide-azide derivative | Alkyne-functionalized target protein ligand | Cu(I) | Pomalidomide-linker-triazole-ligand (PROTAC) | Targeted Protein Degradation |

| Pomalidomide-alkyne derivative | Azide-functionalized target protein ligand | Cu(I) | Pomalidomide-linker-triazole-ligand (PROTAC) | Targeted Protein Degradation |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in PROTAC Assembly

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry reaction that avoids the use of a copper catalyst, which can be toxic to cells. researchgate.netnih.gov This makes SPAAC particularly suitable for applications in biological systems. nih.gov The reaction relies on the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide without the need for a catalyst. medchemexpress.commedchemexpress.comgenelink.com

In PROTAC synthesis, a pomalidomide derivative containing a strained alkyne can be reacted with an azide-functionalized target protein ligand, or conversely, this compound can be reacted with a ligand containing a strained alkyne. medchemexpress.commedchemexpress.com This approach offers a bioorthogonal method for constructing PROTACs.

| Reactant 1 | Reactant 2 | Condition | Product | Application |

| Pomalidomide-azide derivative | Strained alkyne (e.g., DBCO, BCN)-functionalized ligand | Catalyst-free | Pomalidomide-linker-triazole-ligand (PROTAC) | Targeted Protein Degradation in living systems |

| Pomalidomide-strained alkyne derivative | Azide-functionalized target protein ligand | Catalyst-free | Pomalidomide-linker-triazole-ligand (PROTAC) | Targeted Protein Degradation in living systems |

High-Throughput Synthesis and Library Generation

The development of new and effective PROTACs often requires the screening of large libraries of compounds with variations in the linker, E3 ligase ligand, and target protein ligand. researchgate.netchemrxiv.org High-throughput synthesis methods are therefore crucial for accelerating this discovery process. The modular nature of this compound and its utility in click chemistry make it well-suited for parallel synthesis approaches. sigmaaldrich.comsigmaaldrich.com

By creating a collection of E3 ligand-linker intermediates, such as various pomalidomide-azide derivatives with different linker lengths and compositions, and reacting them with a library of alkyne-functionalized target protein ligands, a diverse PROTAC library can be rapidly generated. rsc.orgchemrxiv.org Automated synthesis platforms can further enhance the efficiency of this process, allowing for the nanomole-scale synthesis of PROTAC arrays that can be directly used for screening in cell-based assays. chemrxiv.org This rapid generation and screening of PROTAC libraries significantly expedites the identification of potent and selective protein degraders. nih.govresearchgate.net

Rapid Parallel Synthesis Approaches for PROTAC Libraries

The rapid generation of PROTAC libraries is essential for exploring the structure-activity relationships (SAR) that govern the efficacy of these bifunctional molecules. Key parameters such as linker length, composition, and attachment points on the E3 ligase ligand and the target-binding ligand can significantly impact the formation of a productive ternary complex and subsequent protein degradation. To this end, several expedited synthetic methodologies have been developed.

One-pot synthesis has emerged as a powerful strategy for the rapid preparation of pomalidomide-based PROTACs. This approach obviates the need for intermediate purification steps, thereby reducing reaction time and resource expenditure. For instance, a one-pot method for synthesizing JQ1-pomalidomide conjugates has been reported, demonstrating the feasibility of this approach for generating PROTAC libraries with varying diamine linkers. rsc.orgrsc.org This method leverages the differential reactivity of amine nucleophiles to achieve yields of up to 62%. rsc.orgrsc.org Another rapid method involves a telescoped SNAr reaction followed by a copper-assisted azide-alkyne click reaction, which yielded a JQ1-pomalidomide conjugate in 67% yield without intermediate purification. rsc.orgrsc.org

Solid-phase synthesis offers another robust platform for the rapid and facile construction of PROTACs. This technique allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are easily washed away from the resin-bound product. A solid-phase approach has been successfully employed to synthesize pomalidomide-containing dBET PROTACs with varying alkyl-linker lengths. rsc.org This methodology utilizes a variety of conjugation reactions, including azide-alkyne cycloadditions and amide bond formations, to assemble the final PROTAC molecules with high purity. rsc.org

The following table summarizes the yields of various JQ1-pomalidomide conjugates prepared using a one-pot synthesis method, highlighting the impact of the linker structure on the reaction efficiency.

| Linker Type | Conjugate | Yield (%) |

| Symmetrical Secondary Diamine | 10b | 50 |

| Symmetrical Secondary Diamine | 10c | 37 |

| Unsymmetrical Azetidine | 10d | 62 |

| Alkyl and Aromatic Amine | ARV-825 (10e) | 25 |

| Azide-Alkyne Click | 12 | 67 |

Data sourced from a study on rapid pomalidomide-conjugate synthesis. rsc.orgrsc.org

These rapid parallel synthesis strategies are instrumental in accelerating the discovery and optimization of novel PROTACs by enabling the efficient exploration of a broad chemical space.

Automation in PROTAC Conjugate Preparation

The increasing complexity of PROTAC molecules and the need for high-throughput synthesis have driven the development of automated platforms for their preparation. Automation offers significant advantages in terms of reproducibility, efficiency, and the ability to handle small-scale reactions, which is particularly beneficial when working with precious or difficult-to-synthesize building blocks.

A notable advancement in this area is the development of a capsule-based automated synthesis console. rsc.org This system utilizes pre-packed reagent capsules containing the necessary building blocks and reagents for PROTAC assembly. researchgate.net The entire synthesis and initial purification process is automated, requiring minimal user intervention. rsc.orgresearchgate.net By simply scanning a capsule, the appropriate pre-optimized synthesis method is loaded onto the console. rsc.org

This automated approach has been successfully applied to the synthesis of a variety of PROTAC-like molecules with different linkers and E3 ligase functionalities. researchgate.net The use of encapsulated partial PROTAC materials, such as those based on pomalidomide, simplifies the handling of these often complex intermediates and makes PROTAC synthesis accessible to a broader range of researchers, including those with limited experience in synthetic chemistry. rsc.org The technology is designed to accelerate the discovery and optimization of bioactive PROTACs by streamlining their assembly. rsc.org

The development of such automated synthesis platforms represents a significant step towards the industrialized production of PROTAC libraries, which is crucial for advancing the field of targeted protein degradation.

Mechanistic Investigations of Pomalidomide 5 C3 Azide in E3 Ligase Recruitment and Target Protein Degradation

Elucidation of Pomalidomide-CRBN Binding Interactions

The interaction between the pomalidomide (B1683931) component and CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^), is the critical initiating event in the degradation pathway. nih.govnih.gov

Pomalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that induce proximity between CRBN and specific proteins that are not its native substrates. researchgate.netnih.gov The binding is highly specific and relies on key structural features of the pomalidomide molecule. The glutarimide (B196013) ring of pomalidomide is essential for this interaction, fitting snugly into a hydrophobic pocket on the surface of CRBN. rsc.orgnih.gov This pocket is notably defined by three crucial tryptophan residues. nih.gov

X-ray crystallography has been instrumental in revealing the atomic-level details of the interaction between IMiDs and CRBN. Crystal structures of the DDB1-CRBN complex bound to pomalidomide have been successfully resolved. nih.govnih.gov These structures confirm that the glutarimide moiety is buried within the binding pocket of CRBN, while the rest of the molecule is exposed on the protein's surface. nih.gov

This structural arrangement explains how pomalidomide can recruit neosubstrates. For instance, the structure of the ternary complex involving CRBN, pomalidomide, and the zinc finger domain of the transcription factor Ikaros (IKZF1) shows how the pomalidomide-modified CRBN surface creates a complementary interface for IKZF1 binding. rsc.org The amino group present on the phthalimide (B116566) ring of pomalidomide can form a stabilizing water-mediated hydrogen bond with the neosubstrate, an interaction not possible with thalidomide (B1683933), which helps explain pomalidomide's distinct and often more potent degradation profile. rsc.org

Formation and Stabilization of the Ternary Complex (E3 Ligase-PROTAC-Target Protein)

The successful degradation of a target protein hinges on the formation of a productive ternary complex, comprising the E3 ligase (recruited by the pomalidomide warhead), the PROTAC molecule itself (e.g., a synthesized Pomalidomide-5'-C3-azide conjugated to a target ligand), and the target protein. medchemexpress.comresearchgate.net

A variety of biophysical techniques are employed to study the formation, stability, and dynamics of these crucial ternary complexes. nih.gov These methods provide quantitative data on binding affinities, stoichiometry, and the cooperativity of the complex. Cooperativity is a particularly important parameter, as it measures how the binding of one protein to the PROTAC influences the binding of the second protein. nih.gov Positive cooperativity, where the formation of the ternary complex is favored over the individual binary interactions, often correlates with efficient protein degradation. nih.gov

Interactive Table: Biophysical Methods for Ternary Complex Characterization

| Method | Information Provided | Relevance to PROTACs |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of binding, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Directly measures the energetics and affinity of binary and ternary complex formation. |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics, providing on-rates (ka), off-rates (kd), and equilibrium dissociation constants (Kd). nih.gov | Allows for detailed kinetic analysis of the assembly and disassembly of the ternary complex. |

| Fluorescence-based Thermal Shift Assay | Measures changes in protein melting temperature upon ligand binding to assess binding and stability. researchgate.net | Can be used to screen for and confirm the binding of pomalidomide derivatives to CRBN. |

| Native Mass Spectrometry (MS) | Determines the mass of intact protein complexes, allowing for the direct observation of the ternary complex and its stoichiometry. rsc.org | Confirms the formation of the 1:1:1 E3-PROTAC-Target complex. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay that measures the interaction between two labeled proteins. rsc.org | Used to quantify the formation of the ternary complex in solution, often in a high-throughput format. |

The binding of the pomalidomide-based PROTAC to CRBN functions as a form of allosteric modulation. Rather than inhibiting the E3 ligase, the PROTAC hijacks its function and redirects its catalytic activity. nih.gov Structural and biochemical studies have shown that the binding of IMiDs to CRBN can be mutually exclusive with the binding of some of its endogenous substrates, such as the transcription factor MEIS2. nih.govnih.gov

This suggests that the PROTAC effectively outcompetes the natural substrates for access to the ligase, thereby commandeering the ubiquitination machinery for the degradation of the new target protein tethered by the PROTAC. Furthermore, IMiDs, including pomalidomide, have been shown to inhibit the autoubiquitination activity of CRBN, which may further stabilize the CRL4^CRBN^ complex and enhance its availability for neosubstrate ubiquitination. nih.gov

Ubiquitination Cascade Initiation

The stable and spatially correct assembly of the ternary complex is the direct prerequisite for initiating the ubiquitination cascade. medchemexpress.com By bringing the target protein into close proximity with the assembled CRL4^CRBN^ E3 ligase, the PROTAC positions the target within the "zone of ubiquitination." nih.gov

This proximity allows the E2 ubiquitin-conjugating enzyme, which is part of the CRL4 ligase complex, to efficiently catalyze the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein. The process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the cell's primary protein degradation machinery, the 26S proteasome. nih.gov The proteasome then recognizes, unfolds, and degrades the polyubiquitinated target protein, releasing the PROTAC molecule to potentially engage in further catalytic cycles of degradation.

Substrate Recognition and Ubiquitin Transfer Mechanisms

The cornerstone of the mechanism of action for a this compound-based PROTAC is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase complex. Pomalidomide itself binds to CRBN, a substrate receptor for the Cullin 4A-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.govrsc.org This binding event does not inhibit the ligase; instead, it modulates its surface to create a new binding interface for proteins not typically recognized by CRBN, known as neosubstrates. nih.govyoutube.com

The PROTAC, synthesized using this compound, acts as a molecular bridge. One end, the pomalidomide warhead, engages with CRBN, while the other end, the target-binding ligand, simultaneously binds to the protein of interest. This proximity induction is the critical first step in the degradation pathway. researchgate.net The stability and conformation of this ternary complex are crucial for efficient ubiquitination and are influenced by the linker connecting the pomalidomide and the target ligand, in this case, a C3 linker. scholaris.ca

Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase is brought into close proximity with the target protein. The E3 ligase then facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the target protein. nih.gov The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. The E3 ligase, with the recruited target protein, then catalyzes the final step of transferring ubiquitin to the substrate. rsc.org Studies have shown that different E2 enzymes can be involved; for instance, UBE2D3 can initiate mono-ubiquitination, while UBE2G1 can be responsible for elongating the polyubiquitin chain. rsc.org

The efficiency of ubiquitin transfer is dependent on several factors, including the relative orientation of the E2-ubiquitin conjugate and the substrate within the complex, which is dictated by the PROTAC's structure. The length and composition of the linker play a significant role in dictating the degradation efficiency, with longer linkers sometimes proving more effective. scholaris.ca

Table 1: Key Proteins Involved in the Initial Ubiquitination Process

| Protein Component | Role in the Degradation Pathway |

| This compound-based PROTAC | Bridges the target protein and the CRBN E3 ligase. |

| Target Protein (Neosubstrate) | The protein destined for degradation. |

| Cereblon (CRBN) | Substrate receptor of the CRL4 E3 ligase, recruited by the pomalidomide moiety. nih.gov |

| Cullin 4A (CUL4A) | Scaffold protein of the CRL4^CRBN^ E3 ligase complex. rsc.org |

| DNA Damage-Binding Protein 1 (DDB1) | Adaptor protein linking CRBN to CUL4A. rsc.org |

| Ring-Box 1 (RBX1) | RING finger protein that recruits the E2-ubiquitin conjugate. rsc.org |

| E1 Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. rsc.org |

| E2 Ubiquitin-Conjugating Enzyme | Receives activated ubiquitin from E1 and transfers it to the substrate. rsc.org |

| Ubiquitin (Ub) | A small regulatory protein that is attached to the target protein. |

Polyubiquitin Chain Assembly and Topology

The initial transfer of a single ubiquitin molecule (monoubiquitination) is often not sufficient to signal for proteasomal degradation. Instead, the process typically involves the assembly of a polyubiquitin chain on the target protein. This is achieved through the sequential addition of ubiquitin molecules to one of the seven internal lysine residues of a previously attached ubiquitin. nih.gov

The topology of the polyubiquitin chain, meaning the specific lysine residue on ubiquitin used for linkage, determines the ultimate fate of the tagged protein. For proteasomal degradation, K48-linked polyubiquitin chains are the canonical signal. nih.gov The CRL4^CRBN^ complex, recruited by the pomalidomide-based PROTAC, has been shown to promote the formation of these K48-linked chains on its neosubstrates. nih.govnih.gov

The assembly of the polyubiquitin chain is a dynamic process. After the initial ubiquitination event, the E3 ligase continues to catalyze the transfer of additional ubiquitin moieties, elongating the chain. The efficiency and processivity of this chain elongation can be influenced by the specific E2 enzyme recruited and the stability of the ternary complex.

Interestingly, immunomodulatory drugs like pomalidomide have been found to inhibit the autoubiquitination of CRBN itself. nih.gov This inhibition can lead to an increase in the cellular levels of CRBN, which may, in turn, enhance the degradation of the target protein by increasing the available pool of functional E3 ligase complexes. nih.gov

The polyubiquitinated target protein is then recognized by the 26S proteasome, a large multi-protein complex responsible for protein degradation. The proteasome unfolds the tagged protein and proteolytically cleaves it into small peptides, while the ubiquitin molecules are typically recycled.

Table 2: Characteristics of Polyubiquitination in Pomalidomide-Mediated Degradation

| Feature | Description |

| Primary Polyubiquitin Linkage | K48-linked chains are the predominant signal for proteasomal degradation. nih.govnih.gov |

| Chain Elongation | Involves the sequential transfer of ubiquitin molecules to a previously attached ubiquitin. |

| E2 Enzyme Specificity | Different E2 enzymes can be involved in initiation (e.g., UBE2D3) and elongation (e.g., UBE2G1) of the ubiquitin chain. rsc.org |

| Role of CRBN Autoubiquitination | Pomalidomide can inhibit CRBN's own ubiquitination, potentially increasing its stability and availability for target degradation. nih.gov |

| Ultimate Outcome | The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. |

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies Utilizing Pomalidomide 5 C3 Azide Analogs

Impact of Linker Variations on PROTAC Efficacy

The linker connecting the E3 ligase ligand (pomalidomide) and the target protein-binding ligand in a PROTAC is not merely a spacer but plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The length, composition, and rigidity of the linker significantly influence the efficacy of the resulting degrader.

Correlation between Linker Length and Degradation Potency

The distance between the E3 ligase and the target protein, dictated by the linker length, is a critical determinant of degradation potency. Studies have consistently shown that there is an optimal linker length for effective degradation, and this optimal length can vary depending on the specific target protein and E3 ligase pair.

For pomalidomide-based PROTACs, the linker length is often systematically varied using polyethylene (B3416737) glycol (PEG) or alkyl chains. Research indicates that both excessively short and excessively long linkers can be detrimental to PROTAC activity. Short linkers may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, very long linkers might lead to unproductive binding modes or an entropic penalty that destabilizes the ternary complex. explorationpub.com

An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced cooperativity and more efficient degradation. For instance, in the degradation of BRD4 using CRBN-recruiting PROTACs, it has been observed that intermediate linker lengths (e.g., 1-2 PEG units) can sometimes lead to reduced potency compared to shorter or longer linkers (e.g., 0, 4-5 PEG units). explorationpub.com This highlights the non-linear relationship between linker length and degradation efficiency and underscores the necessity of empirical optimization for each new target.

Table 1: Illustrative Impact of Linker Length on PROTAC Potency

| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Potency (DC50) | Key Observation |

| PEG | 4 | Generic Kinase | CRBN | 100 nM | Suboptimal, potential steric hindrance. |

| PEG | 8 | Generic Kinase | CRBN | 10 nM | Optimal length, efficient degradation. |

| PEG | 12 | Generic Kinase | CRBN | 50 nM | Decreased potency, likely due to increased flexibility and entropic cost. explorationpub.com |

This table is a generalized representation based on established principles and not from a single specific study on Pomalidomide-5'-C3-azide.

Influence of Linker Composition and Rigidity

The chemical makeup and flexibility of the linker also profoundly impact PROTAC performance. Common linker compositions include simple alkyl chains and more hydrophilic PEG units. The choice of linker composition can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Linker rigidity is another crucial factor. While flexible linkers like long alkyl or PEG chains can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, they can also have a high entropic cost upon binding. explorationpub.com In contrast, more rigid linkers, which can be constructed using cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency. tocris.com However, the constrained nature of rigid linkers might also limit the ability to form a productive complex if the required geometry is not met. The optimal level of rigidity is a balance between reducing the entropic penalty and allowing for necessary conformational adjustments.

Modifications to the Pomalidomide (B1683931) E3 Ligase Ligand

Stereochemical Considerations and Enantiomeric Purity

Pomalidomide possesses a chiral center at the 3-position of the glutarimide (B196013) ring. It is well-established that the (S)-enantiomer is the active form that binds to CRBN, while the (R)-enantiomer is significantly less active. Therefore, ensuring high enantiomeric purity of the pomalidomide-derived ligand is critical for the efficacy of the resulting PROTAC. The use of the inactive (R)-enantiomer can serve as a negative control in experiments to confirm that the observed degradation is indeed mediated by CRBN engagement.

Derivatization for Enhanced CRBN Engagement

The pomalidomide scaffold offers several positions for derivatization to potentially enhance its binding affinity for CRBN or to modulate the properties of the PROTAC. The glutarimide moiety is essential for CRBN binding and generally not modified. binasss.sa.cr However, modifications to the phthalimide (B116566) ring can be explored. For example, functionalization at the C5 position of the phthalimide ring has been investigated to minimize off-target degradation of endogenous zinc finger proteins, a known liability of pomalidomide-based PROTACs. researchgate.net Such modifications can also be used to improve physicochemical properties like solubility. The amino group at the C4 position of the phthalimide ring is crucial for the recruitment and degradation of certain neosubstrates like IKZF1 and IKZF3. youtube.comnih.govecancer.org

Table 2: Representative Pomalidomide Derivatives and Their Impact

| Derivative | Position of Modification | Effect on CRBN Binding/PROTAC Activity | Reference |

| 5-hydroxy pomalidomide | C5 of phthalimide ring | Can serve as a point for linker attachment; may influence off-target effects. | dcchemicals.com |

| 6-hydroxy pomalidomide | C6 of phthalimide ring | Used as a handle for linker connection in PROTAC synthesis. | medchemexpress.com |

| 5-fluoro pomalidomide | C5 of phthalimide ring | Can be incorporated into rigid linkers to generate potent degraders. | tocris.com |

This table provides examples of pomalidomide derivatization strategies found in the literature.

Design Principles for Optimal Targeted Protein Degradation

The development of effective PROTACs using this compound analogs is guided by several key principles derived from numerous SAR and SDR studies:

Ternary Complex Cooperativity: The ultimate goal is to design a PROTAC that induces the formation of a stable and productive ternary complex. This often involves achieving positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. This can be influenced by the linker length and composition, as well as the specific binding modes of the warhead and the E3 ligase ligand.

Linker Optimization is Key: There is no universal linker. The optimal linker length, composition, and rigidity must be empirically determined for each target protein. A systematic variation of the linker is a critical step in the optimization process.

Stereochemistry is Crucial: The correct stereoisomer of the E3 ligase ligand (and often the target-binding ligand) must be used to ensure potent activity.

Minimizing Off-Target Effects: Pomalidomide itself can induce the degradation of endogenous proteins (neosubstrates). While this can be therapeutically beneficial in some contexts, it represents an off-target effect for a PROTAC designed for a different protein. Strategic modifications to the pomalidomide core can help mitigate these effects. researchgate.net

Balancing Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "drug-like" chemical space. Therefore, careful consideration must be given to their solubility, permeability, and metabolic stability, which can be modulated through linker design and derivatization of the terminal ligands.

Pomalidomide 5 C3 Azide As a Chemical Biology Probe

Development of Chemical Probes for Cellular Research

The design and synthesis of sophisticated chemical probes are fundamental to advancing our understanding of cellular biology. These tools allow for the precise interrogation of protein function within the native cellular environment. Pomalidomide-azide derivatives, by harnessing the bio-orthogonal reactivity of the azide (B81097) group, serve as key building blocks in the creation of such probes.

These probes are instrumental in various research applications, including the formation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The pomalidomide (B1683931) moiety of the probe acts as a ligand for the Cereblon (CRBN) E3 ligase. The azide handle allows for the straightforward attachment of a linker and a ligand for a protein of interest, facilitating the rapid synthesis of PROTAC libraries for screening and optimization. sigmaaldrich.com

Activity-Based Protein Profiling (ABPP) Applications

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to monitor the functional state of enzymes in complex biological systems. wikipedia.org ABPP probes typically consist of a reactive group that covalently modifies the active site of an enzyme and a reporter tag for detection. wikipedia.org While traditional ABPP probes target enzymatic activity, the application of pomalidomide-based probes extends this principle to the targeted degradation field.

Although not a classic ABPP probe in the sense of targeting enzymatic activity, pomalidomide-azide derivatives can be used to generate PROTACs that, in turn, modulate protein activity by inducing degradation. The azide group allows for the attachment of various reporter tags, which can be used to visualize and quantify the engagement of the resulting PROTAC with its target protein and the E3 ligase machinery. nih.gov This enables a form of "activity" profiling based on degradation rather than catalytic inhibition.

Affinity-Based Probes for Proteome-Wide Studies

Affinity-based probes are essential tools for identifying the protein interaction partners of small molecules on a proteome-wide scale. olink.com These probes typically consist of a small molecule of interest, a linker, and an affinity tag (e.g., biotin) that allows for the enrichment of interacting proteins from cell lysates.

Pomalidomide-5'-C3-azide is a precursor for creating such affinity-based probes. The azide group can be "clicked" to an alkyne-functionalized biotin (B1667282) tag. The resulting pomalidomide-biotin conjugate can then be used in pulldown experiments coupled with mass spectrometry to identify proteins that bind to the pomalidomide scaffold, including the CRBN E3 ligase and its associated proteins. This approach is critical for validating the direct targets of pomalidomide and for discovering potential off-target interactions of pomalidomide-based degraders. harvard.edu

Applications in Target Engagement and Deconvolution Studies

Confirming that a drug or a chemical probe interacts with its intended target within a cell is a critical step in drug discovery and chemical biology, known as target engagement. Pomalidomide-azide based probes are valuable tools in these studies, particularly for the development of novel protein degraders.

The modular nature of these probes, facilitated by the azide handle, allows for the synthesis of various derivatives to optimize target binding and degradation efficacy. nih.govrsc.org For instance, different linkers and target-binding ligands can be readily attached to the pomalidomide-azide core to explore structure-activity relationships. nih.govrsc.org

Quantitative Proteomics in Degrader Profiling

Quantitative proteomics has become an indispensable tool for characterizing the selectivity and efficacy of protein degraders. nih.gov By comparing the protein abundance profiles of cells treated with a degrader to untreated cells, researchers can identify which proteins are being degraded.

This compound is used to synthesize the very degraders that are then profiled using these proteomic methods. Once a PROTAC is created using the pomalidomide-azide building block, its effect on the proteome can be assessed. researchgate.net Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) are employed to accurately quantify changes in protein levels across the entire proteome, providing a comprehensive overview of the degrader's on-target and off-target effects. biorxiv.org This information is vital for optimizing the selectivity and minimizing the potential for adverse effects of the degrader. researchgate.net

Cellular Thermal Shift Assay (CETSA) and Related Methodologies

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to measure target engagement in intact cells and tissues. cetsa.org The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature. nih.gov

While CETSA is typically performed with the unmodified small molecule, pomalidomide-azide probes can be used in precursor studies to develop the final degrader compound that is then evaluated by CETSA. For example, a library of degraders synthesized from a pomalidomide-azide precursor can be screened for their ability to bind to CRBN. Subsequently, CETSA can be used to confirm that the parent pomalidomide molecule engages CRBN within the cell, leading to a thermal shift. biorxiv.orgpelagobio.com This provides evidence of target engagement for the E3 ligase component of the PROTAC.

Mechanistic Insights into Protein Turnover Pathways

Understanding the natural lifecycle of proteins, from synthesis to degradation, is fundamental to cell biology. Chemical probes derived from this compound offer a unique window into these protein turnover pathways.

By inducing the degradation of a specific protein of interest, these probes allow researchers to study the consequences of that protein's removal in a controlled manner. This can reveal the protein's role in various cellular processes and signaling pathways. Furthermore, by monitoring the rate of degradation and subsequent re-synthesis of the target protein, these probes can provide quantitative data on protein turnover rates. nih.gov This information is crucial for understanding the dynamics of protein homeostasis and how it is perturbed in disease states. The use of quantitative proteomics in conjunction with these probes enables a global view of the cellular response to the degradation of a specific target, offering deeper mechanistic insights. nih.gov

Advanced Research Directions and Emerging Applications

Expansion into Diverse E3 Ligase Ligands Beyond CRBN-Based Constructs

The field of targeted protein degradation has been dominated by bifunctional degraders, primarily Proteolysis-Targeting Chimeras (PROTACs), that recruit a limited number of E3 ligases. The most commonly used are Cereblon (CRBN), recruited by immunomodulatory drugs (IMiDs) like pomalidomide (B1683931), and von Hippel-Lindau (VHL). nih.govmdpi.comnih.gov While effective, this reliance on a small fraction of the estimated 600+ E3 ligases in the human body presents significant limitations. mdpi.comnih.gov Issues such as cell-type specific E3 ligase expression and the potential for acquired resistance mechanisms, where cancer cells downregulate CRBN or VHL to render degraders ineffective, necessitate the expansion of the E3 ligase toolbox. mdpi.comcullgen.com

Pomalidomide-5'-C3-azide is a quintessential tool for constructing CRBN-based degraders. However, the advanced research focus is on discovering and developing ligands for entirely new E3 ligases to overcome the current limitations. Recruiting an E3 ligase with a selective tissue expression profile, for example, could enable the development of degraders that are only active in specific diseased tissues, thereby minimizing side effects. mdpi.com

The exploration for new ligands is a key frontier in TPD research. mdpi.comdigitellinc.com Active efforts have identified ligands for other E3 ligases, including:

Mouse double minute 2 homolog (MDM2) nih.gov

Cellular inhibitor of apoptosis (cIAP) nih.gov

RING-type zinc-finger protein 114 (RNF114) nih.gov

Kelch-like ECH-associated protein 1 (KEAP1) nih.gov

Various DDB1-CUL4 associated factors (DCAFs) nih.gov

The discovery of ligands for novel E3 ligases like FBXO21 and the pursuit of binders for previously "undruggable" E3s like Fbw7 represent significant advancements. digitellinc.commdpi.com By expanding this toolbox, researchers can create degraders with novel therapeutic profiles, potentially overcoming resistance to CRBN-based molecules and enabling more precise, tissue-selective protein degradation. cullgen.com

Bifunctional Degrader Architectures: Beyond PROTACs

While the PROTAC concept has been revolutionary, its core mechanism—hijacking the ubiquitin-proteasome system to degrade intracellular proteins—is being adapted into novel architectures to address a wider range of biological targets. The azide (B81097) handle of this compound makes it an ideal component for the modular synthesis of these next-generation degraders.

Lysosome-Targeting Chimeras (LYTACs): Standard PROTACs are generally unable to target extracellular and membrane-bound proteins. LYTACs were developed to overcome this limitation by utilizing the lysosomal degradation pathway. nih.gov A LYTAC consists of a target-binding moiety (often an antibody or small molecule) linked to a ligand that binds a cell-surface lysosome-targeting receptor. This induces endocytosis of the entire complex, delivering the target protein to the lysosome for degradation. While not using this compound directly, the principles of chimeric molecule design are shared.

Degrader-Antibody Conjugates (DACs): This emerging modality combines the cell-targeting specificity of a monoclonal antibody with the protein-degrading power of a PROTAC payload. The antibody targets a specific protein on the surface of cancer cells, and upon internalization, the released PROTAC molecule can degrade an intracellular protein of interest. The azide group on this compound is perfectly suited for conjugation to antibodies, enabling the creation of highly specific, targeted therapies.

Bridged PROTACs: This strategy is designed to degrade "undruggable" proteins that lack a direct small-molecule binder. It works by targeting a protein's known binding partner. The degrader simultaneously binds the binding partner and an E3 ligase (like CRBN), forming a ternary complex that brings the entire protein complex, including the undruggable target, to the E3 ligase for degradation. nih.gov This approach has been successfully demonstrated using CRBN-recruiting moieties, expanding the potential of pomalidomide-based building blocks to a new class of targets. nih.gov

These advanced architectures highlight a shift towards more complex and highly specific degradation strategies, enabled by versatile chemical tools like this compound.

Integration with Imaging and Diagnostics Modalities

The functional groups integrated into degrader building blocks are pivotal for their application in diagnostics and imaging. The azide in this compound is a key enabler for "click chemistry," a highly efficient reaction used to attach imaging agents like fluorescent dyes or positron-emission tomography (PET) tracers.

Fluorescence-Based Imaging: Research has shown that the pomalidomide scaffold itself possesses intrinsic fluorescent properties. researchgate.netrsc.org This feature can be exploited for high-throughput screening assays to rapidly assess the cellular uptake and distribution of new degrader candidates without the need for an external fluorescent tag. rsc.org This allows for more efficient optimization of degrader properties like cell permeability. For more advanced applications, the azide handle allows for the direct conjugation of bright, stable fluorophores, enabling the creation of fluorescent chemical probes to visualize the localization of CRBN or the degrader-target complex within cells.

Positron Emission Tomography (PET): PET imaging is a non-invasive diagnostic tool used extensively in oncology, including for multiple myeloma, the primary indication for pomalidomide. nih.govnih.gov By attaching a positron-emitting isotope to a pomalidomide-based molecule, researchers can create a PET tracer to visualize the distribution of CRBN in the body or to assess whether a degrader is reaching its intended tumor tissue. The development of such targeted imaging agents is crucial for understanding drug distribution and patient selection in clinical trials.

Photo-pharmacology: An emerging area is the development of "opto-PROTACs," which are degraders that are activated by light. researchgate.net In these systems, the pomalidomide E3 ligase binder is chemically "caged" with a light-sensitive group. The degrader remains inactive until irradiated with a specific wavelength of light, which cleaves the cage and activates the molecule. This technology provides unprecedented spatiotemporal control over protein degradation, allowing researchers to study protein function in specific cells or tissues at precise times. researchgate.net

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Hypothesis Testing : Evaluate pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS.

- In Vivo Models : Compare immunocompromised (e.g., NSG mice) vs. humanized models to isolate immune-mediated effects.

- Statistical Tools : Use Bland-Altman plots to quantify agreement between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.